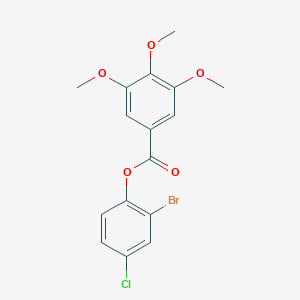![molecular formula C16H19N3O2 B467676 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide CAS No. 511517-65-0](/img/structure/B467676.png)
3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . They have been shown to be cytotoxic to several human cell lines .
Mode of Action
Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . The cytotoxic properties could be attributed to the interaction of the compound with cellular targets, leading to cell death .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Pharmacokinetics
The physicochemical properties and spectral means (ir and nmr) of similar compounds have been characterized .
Result of Action
It’s known that pyrazole derivatives can exhibit cytotoxic properties . For instance, some pyrazole derivatives have been shown to be cytotoxic in the RKO cell line .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by environmental factors such as temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide has been optimized to yield high purity and yield, making it suitable for scientific research applications. This compound is also a selective inhibitor of PTP1B, which reduces the potential for off-target effects. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide should focus on its potential therapeutic applications in the treatment of metabolic disorders, including type 2 diabetes, obesity, and NAFLD. Additional studies should also be conducted to further elucidate the mechanism of action of this compound and its effects on insulin signaling and glucose metabolism. Finally, the development of more soluble analogs of this compound may improve its suitability for use in experimental settings.
Métodos De Síntesis
The synthesis of 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methyl-1H-pyrazole with p-nitrobenzoyl chloride to form 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This intermediate is then coupled with 3-methylbutanoyl chloride in the presence of a coupling agent to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound results in enhanced insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This compound has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. These findings suggest that this compound has the potential to be developed as a novel therapeutic agent for the treatment of metabolic disorders.
Propiedades
IUPAC Name |
3-methyl-N-[4-(3-methylpyrazole-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)10-15(20)17-14-6-4-13(5-7-14)16(21)19-9-8-12(3)18-19/h4-9,11H,10H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAVGLJHIGGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B467617.png)
![5-(3-Methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B467619.png)
![3-chloro-N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B467620.png)
![5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B467623.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B467679.png)

![2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467701.png)
![2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467705.png)
![2-({2-[(4-Tert-butylphenyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B467707.png)
![N,N-diethyl-N'-[(4-methoxyphenoxy)acetyl]thiourea](/img/structure/B467742.png)

![2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467798.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467843.png)